L-Leucinol

Descripción general

Descripción

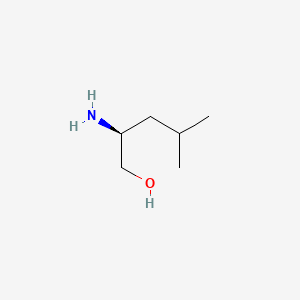

L-Leucinol, también conocido como (S)-2-amino-4-metil-1-pentanol, es un compuesto orgánico que pertenece a la clase de los aminoalcoholes. Es una molécula quiral con una rotación óptica específica, lo que lo convierte en un compuesto importante en diversas aplicaciones bioquímicas y farmacéuticas. This compound es un líquido viscoso transparente, incoloro a amarillo pálido, soluble en agua y varios disolventes orgánicos como alcoholes y éteres .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: L-Leucinol se puede sintetizar a través de varios métodos. Un método común implica la reducción de L-leucina utilizando un agente reductor como el hidruro de litio y aluminio. La reacción generalmente tiene lugar en un disolvente anhidro como el éter dietílico bajo una atmósfera inerte para evitar la oxidación .

Métodos de producción industrial: En entornos industriales, this compound se puede producir mediante la hidrogenación catalítica del clorhidrato de L-leucina en presencia de un catalizador metálico como el paladio sobre carbón. La reacción se lleva a cabo bajo alta presión y temperatura para lograr altos rendimientos .

Análisis De Reacciones Químicas

Tipos de reacciones: L-Leucinol experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar los aldehídos o cetonas correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se puede reducir aún más para formar aminas primarias utilizando agentes reductores como el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Cloruro de tionilo para convertir grupos hidroxilo en cloruros.

Productos principales:

Oxidación: Aldehídos y cetonas.

Reducción: Aminas primarias.

Sustitución: Haluro de alquilo.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

L-Leucinol serves as a crucial building block in the synthesis of pharmaceuticals, particularly in creating amino acid derivatives that enhance drug efficacy. Its role in peptide synthesis is particularly noteworthy, where it acts as a protecting group, allowing for selective modifications of amino acids without unwanted reactions. This stability under various conditions makes it a preferred choice for chemists .

Case Study: Peptide-Based Drug Design

A study highlighted the use of this compound in designing peptide-based drugs targeting specific receptors. The compound's ability to enhance bioactivity is critical for developing effective therapeutics, particularly in treating metabolic disorders .

Biotechnology

In biotechnology, this compound is utilized in producing biopolymers and as a substrate in fermentation processes. This application aids in developing bio-based materials, which are increasingly important for sustainable practices.

Data Table: Applications of this compound in Biotechnology

| Application | Description |

|---|---|

| Biopolymer Production | Used as a building block for biodegradable materials |

| Fermentation Processes | Acts as a substrate to enhance microbial growth |

Food Industry

This compound functions as a flavor enhancer and nutritional supplement within the food industry. It provides essential amino acids that support dietary needs, especially in protein-rich formulations.

Case Study: Nutritional Supplementation

Research has shown that supplementation with this compound can improve lean tissue mass and functional performance in elderly populations. In a double-blind study, participants receiving this compound-enriched essential amino acids demonstrated significant improvements in muscle strength and overall functional status .

Cosmetic Applications

In cosmetics, this compound is incorporated into skincare products for its moisturizing properties. It helps improve skin hydration and texture, making it a valuable ingredient in various formulations.

Data Table: Benefits of this compound in Cosmetics

| Benefit | Description |

|---|---|

| Moisturizing Properties | Enhances skin hydration and texture |

| Anti-aging Effects | May reduce the appearance of fine lines |

Agricultural Science

This compound is being explored for its potential in agricultural science, particularly in plant growth regulation. It may promote healthier crop yields and enhance resistance to environmental stressors.

Case Study: Crop Yield Improvement

Research indicates that this compound can positively influence plant growth by regulating hormonal pathways, which could lead to improved crop resilience against adverse conditions .

Mecanismo De Acción

El mecanismo de acción de L-Leucinol involucra su interacción con objetivos moleculares y vías específicas. En sistemas biológicos, this compound puede actuar como un ligando para ciertas enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir la aminopeptidasa N uniéndose a su sitio activo, evitando así que la enzima escinde los enlaces peptídicos . Además, this compound puede influir en las vías de señalización celular al interactuar con transportadores y receptores en la membrana celular .

Compuestos similares:

L-Leucina: Un aminoácido esencial con una estructura similar pero carece del grupo hidroxilo presente en this compound.

L-Isoleucina: Otro aminoácido de cadena ramificada con una configuración diferente de la cadena lateral.

L-Valina: Un aminoácido de cadena ramificada con una cadena lateral más corta.

Singularidad: La singularidad de this compound radica en su naturaleza quiral y la presencia de grupos funcionales amino e hidroxilo. Esta funcionalidad dual le permite participar en una gama más amplia de reacciones químicas en comparación con sus análogos. Además, su capacidad para actuar como un bloque de construcción quiral lo hace valioso en la síntesis de compuestos enantioméricamente puros .

Comparación Con Compuestos Similares

L-Leucine: An essential amino acid with a similar structure but lacks the hydroxyl group present in L-Leucinol.

L-Isoleucine: Another branched-chain amino acid with a different side chain configuration.

L-Valine: A branched-chain amino acid with a shorter side chain.

Uniqueness: this compound’s uniqueness lies in its chiral nature and the presence of both amino and hydroxyl functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Additionally, its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds .

Actividad Biológica

L-Leucinol, a derivative of the essential amino acid L-leucine, has garnered attention for its biological activity, particularly in the context of metabolic regulation, therapeutic applications, and potential benefits in various health conditions. This article presents a comprehensive overview of this compound's biological activity, supported by recent research findings and case studies.

Overview of this compound

This compound is known to influence protein synthesis and metabolic pathways, primarily through its role in activating the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is critical for regulating cell growth, proliferation, and survival. The biological effects of this compound extend to various physiological processes, including muscle metabolism, immune response modulation, and potential therapeutic applications in metabolic disorders.

-

Protein Synthesis :

- This compound significantly enhances protein synthesis by activating mTOR signaling. This activation leads to increased phosphorylation of S6K1 and 4E-BP1, which are key regulators in the translation initiation process.

- Studies indicate that leucine supplementation can stimulate protein synthesis in skeletal muscle, liver, and adipose tissue, promoting overall metabolic health .

-

Metabolic Regulation :

- Research has shown that this compound can modulate metabolic pathways by influencing the TCA (tricarboxylic acid) cycle and promoting oxidative phosphorylation. This effect is particularly relevant in enhancing the efficacy of antibiotics against drug-resistant bacteria .

- In a study involving Salmonella serotypes, exogenous L-leucine was found to increase the bactericidal effect of sarafloxacin by reprogramming bacterial metabolism and increasing reactive oxygen species (ROS) production .

-

Erythropoiesis :

- A multicenter study demonstrated that this compound supplementation improved erythroid responses in patients with Diamond-Blackfan anemia (DBA), leading to increased weight and growth velocity in a subset of subjects . This suggests a potential role for this compound in managing anemia-related conditions.

Study on Drug-Resistant Bacteria

A recent study confirmed that exogenous L-leucine enhances the killing effect of sarafloxacin on drug-resistant Salmonella strains. The metabolic state of these bacteria was altered through the addition of L-leucine, resulting in increased intracellular NADH levels and improved antibiotic efficacy .

Clinical Trial for Diamond-Blackfan Anemia

In a phase I/II trial involving 55 subjects with DBA, this compound was administered to evaluate its safety and efficacy. Results indicated that 16% of subjects exhibited an erythroid response, with significant improvements in weight and linear growth observed in a notable percentage of participants . These findings underscore the compound's potential therapeutic applications beyond traditional amino acid roles.

Research Findings Summary

Propiedades

IUPAC Name |

(2S)-2-amino-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSSPAXIFBTOHY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032725 | |

| Record name | (S)-2-Amino-4-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7533-40-6 | |

| Record name | L-Leucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7533-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007533406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Amino-4-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.